2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline is a heterocyclic compound that features both pyridine and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This one-pot method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or DMSO, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials, including fluorescent dyes, OLEDs, and sensors.
Mechanism of Action
The mechanism of action of 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with various molecular targets. The compound’s structure allows it to bind to specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it has been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The pathways involved often include the modulation of signaling cascades and the inhibition of key enzymes critical for disease progression .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-aminopyridine and 3-aminopyridine share structural similarities with 2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline and exhibit similar biological activities.
Oxadiazole derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole and 2-(4-nitrophenyl)-5-phenyl-1,3,4-oxadiazole are structurally related and have been studied for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of this compound lies in its combined pyridine and oxadiazole rings, which confer a distinct set of chemical and biological properties. This dual functionality enhances its potential as a versatile scaffold for drug development and other applications .
Properties
IUPAC Name |
2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-11-6-2-1-5-10(11)13-16-12(17-18-13)9-4-3-7-15-8-9/h1-8H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIQJDDQUASHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CN=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.